Sodium p-Toluenesulfinate Tetrahydrate
Overview
Description
Sodium p-toluenesulfinate, a derivative of toluenesulfonic acid, is a compound that has been utilized in various chemical reactions. It serves as a catalyst and a reactant in different organic synthesis processes. The studies involving this compound have demonstrated its versatility in promoting reactions such as trimerization of isocyanates, tosylimination of phosphorus compounds, and free radical reactions of alkenes .
Synthesis Analysis
The synthesis of sodium p-toluenesulfinate can be inferred from the preparation methods described in the literature. For instance, it can be prepared from p-toluenesulfonic acid monohydrate (PTSA·H2O) using sodium sulfate as a starting material, leveraging the solubility differences between PTSA·H2O and sodium p-toluenesulfonate (NaPTS) in aqueous sulfuric acid solutions . This method provides an efficient route to produce sodium p-toluenesulfinate, which is crucial for its application in various chemical syntheses.
Molecular Structure Analysis
While the papers provided do not delve into the molecular structure analysis of sodium p-toluenesulfinate directly, the compound's reactivity suggests that its structure is conducive to facilitating reactions. Its ability to generate p-toluenesulfonyl radicals indicates a stable yet reactive molecular framework that can participate in radical-mediated reactions .
Chemical Reactions Analysis
Sodium p-toluenesulfinate has been shown to be an effective catalyst in the trimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted aryl and alkyl isocyanurates . Additionally, it has been used in the tosylimination of phosphorus compounds and diaryl sulfides , and in the free radical reactions of 5-aryl substituted alkenes to yield sulfonylmethyl substituted naphthalene and isoquinoline derivatives . These reactions highlight the compound's role in synthesizing complex organic molecules.
Physical and Chemical Properties Analysis
The solubility of sodium p-toluenesulfinate in aqueous sulfuric acid solutions has been thoroughly investigated, showing that it increases with temperature and decreases with sulfuric acid concentration . This property is essential for its application in the preparation of NaPTS, which is a key intermediate in the production of 4-methylphenol. The physical and chemical properties of sodium p-toluenesulfinate, such as solubility, play a significant role in its practical applications in chemical synthesis.
Scientific Research Applications
Molecular Geometry Studies : Betz and Gerber (2011) analyzed the molecular geometry of sodium p-toluenesulfinate tetrahydrate. They found that the sulfur atom in this compound exhibits a tetrahedral geometry with specific X–S–Y angles. Additionally, in the crystal structure, water molecules connect sodium cations into chains via hydrogen bonds, highlighting its structural significance (Betz & Gerber, 2011).
Catalytic Applications : Moghaddam et al. (2002) demonstrated the use of sodium p-toluenesulfinate for the efficient and selective trimerization of aryl and alkyl isocyanates. This process is facilitated in a solvent-free condition, indicating its utility in green chemistry (Moghaddam et al., 2002).
Dental Applications : Prasansuttiporn et al. (2020) explored the use of a reducing agent containing p-toluenesulfinic acid sodium salt in improving the bonding durability of a self-etch adhesive to caries-affected dentin. This highlights its potential application in dental materials science (Prasansuttiporn et al., 2020).
Chemical Synthesis : A study by Borikar and Paul (2010) used a combination of p-toluenesulfonic acid and sodium nitrite as an effective nitrosating agent for the N-nitrosation of secondary amines. This demonstrates the role of sodium p-toluenesulfinate in novel chemical synthesis methods (Borikar & Paul, 2010).
Polymer Science : Liao et al. (2017) designed and synthesized a composite involving sodium p-toluenesulfonate for use in sodium ion battery anodes. This study illustrates the potential of sodium p-toluenesulfinate in advanced material science, particularly in energy storage applications (Liao et al., 2017).
Biomass Liquefaction : Xi et al. (2018) compared the efficiency of sodium p-toluenesulfonate in the liquefaction of biomass. They found that when used as a catalyst in plasma electrolytic liquefaction, sodium p-toluenesulfonate achieved a higher yield compared to other catalysts, demonstrating its effectiveness in biomass conversion processes (Xi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
sodium;4-methylbenzenesulfinate;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRYQZBDONMGJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635646 | |
Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium p-Toluenesulfinate Tetrahydrate | |
CAS RN |
868858-48-4 | |
Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.